![molecular formula C8H12Cl2N2 B12315533 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a chemical compound that belongs to the pyrrolopyridine familyIts unique structure, which includes a pyrrolo[3,2-b]pyridine core, makes it a valuable target for synthetic and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in its substitution pattern.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: This compound has a carboxylate group at the 6-position, which imparts different chemical properties.
Uniqueness: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-4-8-7(10-5-6)2-3-9-8;;/h4-5,9H,2-3H2,1H3;2*1H |
InChI Key |
VJOQCMHYHQMYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2)N=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)

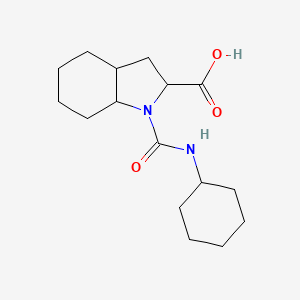
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

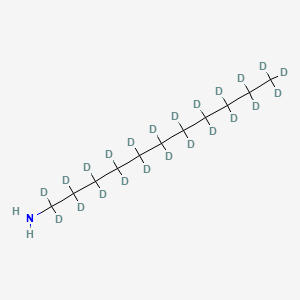
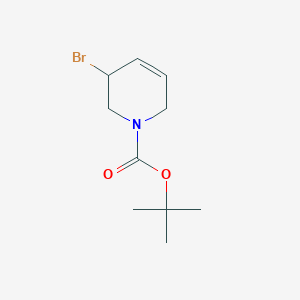
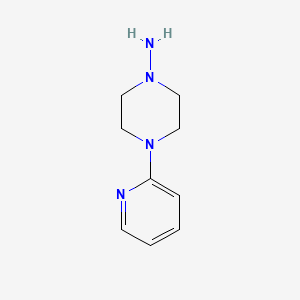

![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
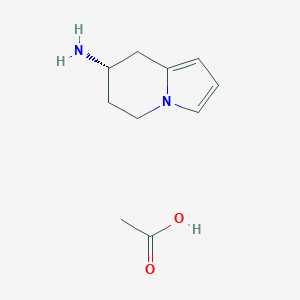
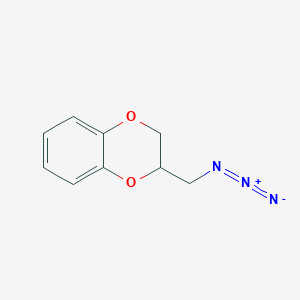

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
